

A Comprehensive Technical Guide to 3-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetyl-2-bromopyridine

Cat. No.: B057763

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-Acetyl-2-bromopyridine**, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document details its fundamental chemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for technical audiences.

Core Chemical Properties

3-Acetyl-2-bromopyridine, also known by its synonyms 1-(2-Bromo-3-pyridinyl)ethanone and 3-(2-Bromopyridyl) methyl ketone, is a substituted pyridine derivative.^[1] Its unique structure, featuring a bromine atom and an acetyl group on the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules.^[2]

Molecular Formula and Weight

The fundamental identity of **3-Acetyl-2-bromopyridine** is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

- Molecular Formula: C₇H₆BrNO^{[1][2]}
- Molecular Weight: 200.03 g/mol ^{[1][2]}

Physicochemical Data

A summary of the key physicochemical properties of **3-Acetyl-2-bromopyridine** is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

Property	Value
CAS Number	84199-61-1 [1] [2]
Appearance	Colorless to light yellow liquid [2] [3]
Purity	≥ 95% (HPLC) [2]
Boiling Point	115 °C at 7 Torr [3]
Density	1.552 g/mL at 25 °C [3]
Refractive Index	n _{20/D} 1.572
Flash Point	> 110 °C (> 230 °F) [3]
Solubility	Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform. [4]
Storage Conditions	Store at 0-8°C under an inert gas (nitrogen or argon). [2] [3]

Synthesis of 3-Acetyl-2-bromopyridine

The synthesis of **3-Acetyl-2-bromopyridine** can be achieved through the oxidation of 1-(2-bromopyridin-3-yl)ethanol. The following is a general experimental protocol.

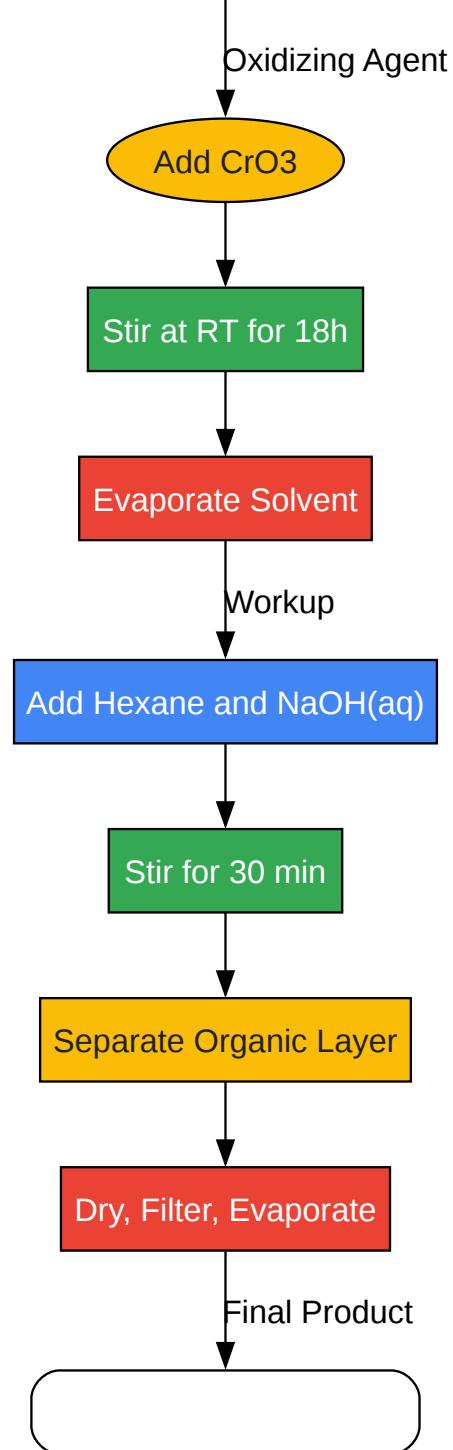
Experimental Protocol: Oxidation of 1-(2-bromopyridin-3-yl)ethanol

This procedure outlines the synthesis of **3-Acetyl-2-bromopyridine** via the oxidation of the corresponding alcohol.

Materials:

- 1-(2-bromopyridin-3-yl)ethanol
- Chromium trioxide (CrO_3)
- Acetone
- Hexane
- Sodium hydroxide (NaOH)
- Sodium sulfate (Na_2SO_4)
- Silica gel

Procedure:


- Chromium trioxide (33.1 g, 0.331 mol) is slowly added in small portions to a solution of 1-(2-bromopyridin-3-yl)ethanol (30.5 g, 0.133 mol) in acetone (350 mL).[\[5\]](#)
- The reaction mixture is stirred at room temperature for 18 hours.[\[5\]](#)
- The solvent is evaporated under reduced pressure.[\[5\]](#)
- Hexane (1 L) is added, followed by a solution of NaOH (26.5 g, 0.662 mol) in water (150 mL).[\[5\]](#)
- The mixture is stirred for 30 minutes.[\[5\]](#)
- The organic layer is separated, dried with Na_2SO_4 , filtered through a silica gel pad (40 g), and evaporated under reduced pressure to yield the final product.[\[5\]](#)

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Acetyl-2-bromopyridine** from its alcohol precursor.

Synthesis of 3-Acetyl-2-bromopyridine

1-(2-bromopyridin-3-yl)ethanol
in Acetone

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Acetyl-2-bromopyridine**.

Applications in Research and Development

3-Acetyl-2-bromopyridine is a key intermediate in the synthesis of a variety of compounds with potential biological activity.[2]

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the creation of various pharmaceutical agents.[2] For instance, it has been used in the synthesis of nonquaternary reactivators of GF-inhibited human acetylcholinesterase and in the development of HIV-1 reverse transcriptase inhibitors.[5]
- **Agrochemical Development:** This compound is also utilized in the formulation of agrochemicals.[2]
- **Organic Synthesis:** The presence of both a bromine atom and an acetyl group allows for a range of chemical transformations, such as nucleophilic substitution and coupling reactions, making it a versatile tool for constructing complex organic molecules.[2][4] Researchers have used it to synthesize derivatives with promising anti-inflammatory and antimicrobial properties.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Acetyl-2-bromopyridine | 84199-61-1 [amp.chemicalbook.com]
- 4. 3-Acetyl-2-bromopyridine | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 5. 3-Acetyl-2-bromopyridine | 84199-61-1 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Acetyl-2-bromopyridine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b057763#3-acetyl-2-bromopyridine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com